molecular formula C4H14Cl2N2PtSi B055148 Silaplatin CAS No. 118797-76-5

Silaplatin

Cat. No.: B055148
CAS No.: 118797-76-5
M. Wt: 384.2 g/mol
InChI Key: VMIKAVWPAWKUCW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer is a leading cause of death worldwide, and despite significant progress in cancer research, there is still a need for more effective and less toxic treatments. Silaplatin is a novel platinum-based anti-cancer agent that has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of Silaplatin is similar to that of cisplatin. This compound binds to DNA and forms cross-links between adjacent strands, which interferes with DNA replication and transcription, leading to cell death. However, this compound has a different binding pattern compared to cisplatin, which may explain its superior anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Moreover, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. This compound has also been shown to modulate the immune system, which may enhance its anti-cancer activity.

Advantages and Limitations for Lab Experiments

Silaplatin has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. Moreover, this compound has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs, which makes it a promising candidate for further development. However, this compound has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for Silaplatin research. First, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Second, the combination of this compound with other anti-cancer agents or immunotherapies should be explored to enhance its anti-cancer activity. Third, the mechanism of action of this compound should be further elucidated to optimize its use in cancer treatment. Fourth, the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties should be pursued. Finally, the identification of biomarkers that predict the response to this compound treatment may facilitate personalized cancer therapy.
Conclusion
This compound is a novel platinum-based anti-cancer agent that has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. This compound has a well-established synthesis method, and its mechanism of action and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for this compound research, which may lead to the development of a more effective and less toxic anti-cancer therapy.

Synthesis Methods

Silaplatin is a derivative of cisplatin, which is a widely used platinum-based anti-cancer drug. The synthesis of this compound involves the substitution of one of the chloride ions in cisplatin with a silicon-containing ligand. This modification results in a more stable and less toxic compound that retains the anti-cancer activity of cisplatin.

Scientific Research Applications

Silaplatin has been extensively studied in preclinical models of various types of cancer, including lung, breast, ovarian, and prostate cancer. In these studies, this compound has shown superior anti-cancer activity compared to cisplatin and other platinum-based drugs. Moreover, this compound has been shown to overcome drug resistance, which is a major obstacle in cancer treatment.

Properties

118797-76-5

Molecular Formula

C4H14Cl2N2PtSi

Molecular Weight

384.2 g/mol

IUPAC Name

[aminomethyl(dimethyl)silyl]methanamine;platinum(2+);dichloride

InChI

InChI=1S/C4H14N2Si.2ClH.Pt/c1-7(2,3-5)4-6;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

VMIKAVWPAWKUCW-UHFFFAOYSA-L

SMILES

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C[Si](C)(CN)CN.[Cl-].[Cl-].[Pt+2]

synonyms

(bis(aminomethyl)dimethylsilane)dichloroplatinum(II)
silaplatin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.